Chlorhydrate de 4-MéO-PCP

Vue d'ensemble

Description

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride is a chemical compound belonging to the arylcyclohexylamine class. It is known for its dissociative anesthetic properties and has gained attention in scientific research due to its pharmacological effects. This compound is structurally related to phencyclidine and ketamine, which are well-known dissociative anesthetics.

Applications De Recherche Scientifique

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.

Medicine: Research focuses on its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

Target of Action

The primary target of 4-Methoxy pce hydrochloride is the NMDA receptor , a type of glutamate receptor . This compound has a lower affinity for the NMDA receptor than PCP, but a higher affinity than ketamine . It also interacts with other targets such as the norepinephrine transporter, the serotonin transporter, and the σ1 and σ2 receptors .

Mode of Action

4-Methoxy pce hydrochloride interacts with its targets by binding to them, thereby altering their function . For instance, it binds to the NMDA receptor and acts as an antagonist, inhibiting the receptor’s activity . This interaction with the NMDA receptor is thought to be responsible for the compound’s dissociative effects .

Biochemical Pathways

The action of 4-Methoxy pce hydrochloride affects the mesolimbic dopamine pathway . This pathway is involved in reward and reinforcement, and its activation is associated with rewarding and reinforcing effects . The compound also alters the levels of various proteins in the ventral tegmental area and nucleus accumbens, including tyrosine hydroxylase, DRD1, DRD2, and dopamine . Additionally, it affects the levels of phosphorylated cyclic-AMP response element-binding (p-CREB) protein, deltaFosB, and brain-derived neurotrophic factor (BDNF) in the nucleus accumbens .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interactions with various transporters, including the norepinephrine and serotonin transporters .

Result of Action

The molecular and cellular effects of 4-Methoxy pce hydrochloride’s action include changes in the levels of various proteins and neurotransmitters, as well as alterations in brain wave activity . These changes are associated with the compound’s rewarding and reinforcing effects, as well as its psychotomimetic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy pce hydrochloride. It is worth noting that the compound’s effects can vary substantially between individuals, which may be due in part to individual differences in metabolism, genetic factors, and other environmental influences .

Analyse Biochimique

Biochemical Properties

It is known that this compound has a high affinity for the PCP-site on the glutamate NMDA receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules associated with this receptor.

Cellular Effects

Based on its affinity for the NMDA receptor, it can be hypothesized that it may influence cell function by modulating this receptor’s activity . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its high affinity for the NMDA receptor suggests that it may exert its effects at the molecular level by binding to this receptor . This could potentially lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that this compound has a high purity and is stable for at least 5 years when stored at -20°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride involves several steps. One common method includes the alkylation of 4-methoxyphenylcyclohexanone with ethylamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and confirm the identity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ketamine: Structurally similar and also acts as an NMDA receptor antagonist.

Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action.

Methoxetamine (MXE): A close analogue with similar pharmacological effects.

Uniqueness

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogues. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

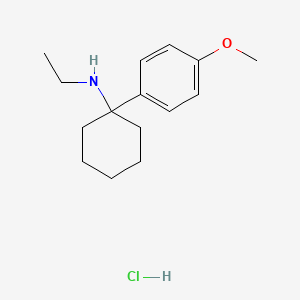

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride, also known as 4-MeO-PCE, is a compound belonging to the arylcyclohexylamine class, known for its dissociative anesthetic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

- Chemical Formula : C15H24ClNO

- CAS Number : 1933-15-9

- Molecular Weight : 273.82 g/mol

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride primarily acts as an antagonist at the NMDA receptor , a subtype of glutamate receptor. Its interaction with this receptor is crucial for its dissociative effects, similar to those observed with ketamine and phencyclidine (PCP) .

Target Receptors

- NMDA Receptor : High affinity for the PCP site.

- Serotonin Transporter (SERT) : Modulates serotonergic activity.

- Norepinephrine Transporter (NET) : Influences norepinephrine levels.

Pharmacological Effects

The compound exhibits various pharmacological effects due to its interaction with neurotransmitter systems:

- Dissociative Anesthesia : Induces a state of dissociation from the environment and self, akin to ketamine.

- Analgesic Properties : Potentially useful in pain management due to its NMDA antagonism.

- Psychoactive Effects : Alters perception and mood, contributing to its recreational use.

Biochemical Pathways

The compound influences several biochemical pathways:

- Mesolimbic Dopamine Pathway : Affects reward and pleasure centers in the brain.

- Neurotransmitter Modulation : Alters levels of dopamine, serotonin, and norepinephrine, impacting mood and cognition .

In Vitro Studies

Recent studies have evaluated the binding affinity and functional activity of 4-MeO-PCE compared to other analogs. For instance:

| Compound | NMDA pKi (nM) | SERT pKi (nM) | NET pKi (nM) |

|---|---|---|---|

| 4-MeO-PCE | 6.39 | 6.07 | 6.10 |

| Ketamine | 6.18 | Not applicable | Not applicable |

| Phencyclidine | 7.23 | 5.65 | Not applicable |

These results indicate that N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride has a significant affinity for the NMDA receptor, comparable to ketamine .

Case Studies

In a study involving Wistar rats, the pharmacokinetic profiles of N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride were assessed. The findings suggested that the compound has rapid absorption and distribution characteristics, which may contribute to its efficacy as an anesthetic .

Potential Applications

- Analytical Chemistry : Used as a reference standard for identifying similar compounds.

- Neurological Research : Investigated for potential therapeutic uses in treating disorders such as depression and PTSD due to its NMDA antagonism.

- Pharmaceutical Development : Explored for new drug formulations targeting glutamate receptors.

Propriétés

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-16-15(11-5-4-6-12-15)13-7-9-14(17-2)10-8-13;/h7-10,16H,3-6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAQMARZSKCSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346150 | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1933-15-9 | |

| Record name | 4-Methoxy pce hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001933159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY PCE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UPK3MC33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.